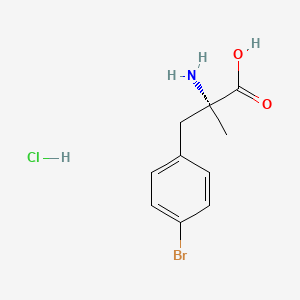

(R)-2-Amino-3-(4-bromo-phenyl)-2-methyl-propionic acid hydrochloride

Descripción general

Descripción

(R)-2-Amino-3-(4-bromo-phenyl)-2-methyl-propionic acid hydrochloride is a useful research compound. Its molecular formula is C10H13BrClNO2 and its molecular weight is 294.57 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It is known that this compound is used inPalladium catalyzed Suzuki-Miyaura cross-couplings , which suggests that its target could be the palladium catalyst in these reactions.

Mode of Action

In the context of Suzuki-Miyaura cross-coupling reactions, the compound likely interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to palladium . The compound, being an organoboron reagent, donates its organic group to the palladium catalyst, forming a new Pd-C bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound. This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Result of Action

The result of the compound’s action in Suzuki-Miyaura cross-coupling reactions is the formation of a new carbon-carbon bond . This is a crucial step in the synthesis of many complex organic compounds, including pharmaceuticals and polymers .

Actividad Biológica

(R)-2-Amino-3-(4-bromo-phenyl)-2-methyl-propionic acid hydrochloride, often referred to as a brominated derivative of phenylalanine, has garnered attention in the fields of neuropharmacology and medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including neuroprotective effects, antimicrobial properties, and structural comparisons with related compounds.

Chemical Structure and Properties

The compound has the molecular formula C10H13BrClNO2, with a molar mass of 294.57 g/mol. Its structure features an amino group, a bromophenyl moiety, and a methylpropanoic acid backbone, which may influence its biological interactions.

Neuroprotective Effects

Recent studies have focused on the neuroprotective properties of this compound:

- In Vitro Studies : The compound was tested on primary neuronal cultures subjected to excitotoxic insults such as glutamate or NMDA. Results indicated that it significantly preserved neuronal viability, reducing cell death associated with excitotoxicity.

- Animal Models : In rodent models of brain injury (e.g., ischemia-reperfusion), administration of the compound improved neurological outcomes. Behavioral assessments and histological analyses demonstrated reduced infarct size and preservation of neuronal integrity post-treatment.

Antimicrobial Activity

The compound's antimicrobial properties have also been explored, particularly against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) : Studies reported MIC values ranging from 4.69 to 156.47 µM against Gram-positive and Gram-negative bacteria. Notably, it exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent .

Comparative Structural Analysis

A comparative analysis with similar compounds highlights the unique characteristics of this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-3-(phenyl)propanoic acid | C9H11NO2 | Lacks bromine substitution; commonly known as phenylalanine |

| 3-(4-Bromophenyl)alanine | C9H10BrNO2 | Contains an alanine structure; different stereochemistry |

| 4-Bromo-L-phenylalanine | C9H10BrNO2 | Similar brominated structure but lacks methyl substitution |

The unique combination of bromination and methyl substitution in this compound may enhance its biological activity compared to these structurally similar compounds.

Case Studies and Research Findings

Several case studies have illustrated the compound's potential applications:

- Neuroprotection in Ischemic Models : A study demonstrated that treatment with this compound significantly improved recovery in rodent models following induced ischemic injury. Behavioral tests showed enhanced motor function and reduced cognitive deficits compared to control groups.

- Antimicrobial Efficacy : In a comparative study assessing various derivatives for antibacterial activity, this compound showed superior inhibition against Bacillus subtilis and Candida albicans, indicating its potential as a therapeutic agent against infections .

Aplicaciones Científicas De Investigación

Antidepressant Properties

Research indicates that (R)-2-Amino-3-(4-bromo-phenyl)-2-methyl-propionic acid hydrochloride exhibits significant antidepressant activity. It functions as a selective serotonin reuptake inhibitor (SSRI), which is crucial for the treatment of depression and anxiety disorders. The compound's structural features, particularly the bromo-substitution on the phenyl ring, enhance its binding affinity to serotonin transporters, thereby increasing serotonin levels in the synaptic cleft .

Neuroprotective Effects

Studies have demonstrated that this compound may also possess neuroprotective effects. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The mechanism involves the modulation of neuroinflammatory pathways and the inhibition of apoptotic signaling cascades.

Case Study 1: Antidepressant Development

In a study focused on developing new antidepressants, this compound was evaluated alongside other SSRIs. It was found to have comparable efficacy with fewer side effects compared to traditional SSRIs like fluoxetine. The study highlighted its potential as a candidate for further clinical trials .

Case Study 2: Neuroprotection in Animal Models

Another significant study investigated the neuroprotective effects of this compound using animal models of Parkinson's disease. The results indicated that administration of this compound led to a marked improvement in motor functions and a reduction in dopaminergic neuron loss. This suggests its potential utility in treating neurodegenerative conditions .

Propiedades

IUPAC Name |

(2R)-2-amino-3-(4-bromophenyl)-2-methylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2.ClH/c1-10(12,9(13)14)6-7-2-4-8(11)5-3-7;/h2-5H,6,12H2,1H3,(H,13,14);1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOXYBBPPRQALDB-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)Br)(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC1=CC=C(C=C1)Br)(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.